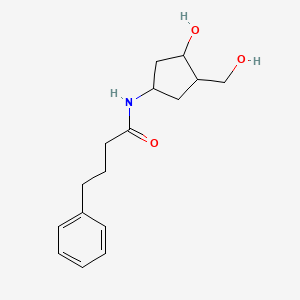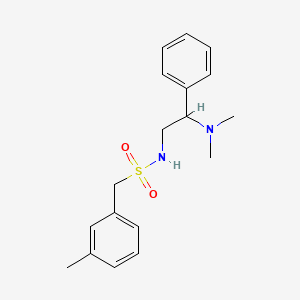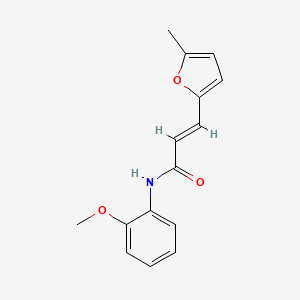
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 4-hydroxy-3-phenylbutanamides, involves condensation reactions of styrene oxide with malonic ester, followed by successive hydrolysis and decarboxylation to produce the desired amide derivatives. These processes are critical for understanding the synthesis pathways that could be applied to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide (Soriano-garcia et al., 1984). Research into the synthesis of related compounds offers insights into potential methods for synthesizing N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide.
Molecular Structure Analysis
The molecular structure of 4-hydroxy-3-phenylbutanamide has been elucidated through X-ray crystallography, revealing a staggered configuration around the central C(2)-C(3) bond to minimize steric hindrance. This configuration is stabilized by a three-dimensional network of hydrogen bonds, providing a model for the structural analysis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide (Soriano-garcia et al., 1984).
Chemical Reactions and Properties
Investigations into the chemical reactions of related compounds, such as the formation of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide through specific reagent interactions, provide a foundation for understanding the reactive nature of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide. These studies highlight the importance of reagent choice and reaction conditions in determining product formation and can guide the development of reactions involving N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide (Manojkumar et al., 2013).
Physical Properties Analysis
The physical properties of compounds closely related to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar molecules. For instance, the detailed analysis of 4-hydroxy-3-phenylbutanamide provides insights into how substituents and molecular configuration affect these physical properties, which are crucial for the handling and application of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide in various scientific contexts (Soriano-garcia et al., 1984).
Wissenschaftliche Forschungsanwendungen
Therapeutic Effects and Mechanisms
Recent literature has highlighted the significance of compounds related to or derived from N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide in therapeutic applications. For instance, 4-phenylbutyric acid, a compound with structural similarity, is explored for its properties as a chemical chaperone that prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. This function is critical in maintaining proteostasis, which is essential for cell and organ pathology prevention. Misfolded proteins within the ER can lead to various pathologies, suggesting that compounds like 4-phenylbutyric acid might offer therapeutic benefits in diseases caused by protein misfolding by attenuating the unfolded protein response (UPR) and restoring ER and cellular proteostasis (Kolb et al., 2015).
Metabolic Fate and Clinical Potential
Understanding the metabolic fate of related compounds provides insight into their potential clinical applications. The metabolism of amitriptyline, nortriptyline, and amitriptylinoxide in humans has been extensively studied, revealing complex pathways involving oxidative metabolism and conjugation leading to various metabolites. These findings underscore the importance of considering metabolic pathways in the clinical use of related compounds, potentially influencing their effectiveness and safety profiles (Breyer‐Pfaff, 2004).
Development of Novel Biomaterials
The exploration of polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-4-hydroxybutyrate), highlights the potential of derivatives of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide in developing next-generation biomaterials. These biomaterials show promise in medical applications due to their desirable mechanical, physical properties, non-genotoxicity, and biocompatibility. Surface modifications and integration with nanotechnology could enhance their functionality, making them effective alternatives in healthcare biotechnology (Chai et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-11-13-9-14(10-15(13)19)17-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13-15,18-19H,4,7-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLASFUOBUOVJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)



![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)


![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)
